1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Overview
Description
“1-Bromo-2-chloro-4-methyl-5-nitrobenzene” is a compound that belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-chloro-4-methyl-5-nitrobenzene” consists of a benzene ring with bromo, chloro, methyl, and nitro substituents . The exact positions of these substituents on the benzene ring would be determined by the rules of IUPAC nomenclature .Scientific Research Applications
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Gas Chromatography and Liquid Chromatography Analysis
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Intermediate in Pharmaceutical and Synthetic Chemistry
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Preparation of Arylpiperidines and Aryltetrahydropyridines
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Nomenclature Studies in Organic Chemistry
- Summary of Application : This compound is used in studies related to the nomenclature of substituted benzene derivatives according to IUPAC rules .
- Methods of Application : The compound is used as an example to illustrate the rules of nomenclature. The numbering of the compound is determined based on the lowest locant rule and the priority of functional groups .
- Results or Outcomes : These studies help in understanding the rules of nomenclature in organic chemistry, which is crucial for the correct naming and identification of compounds .
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Multistep Synthesis in Organic Chemistry
- Summary of Application : This compound can be used in multistep synthesis processes in organic chemistry .
- Methods of Application : The compound can be used in various reactions, such as nitration, conversion from the nitro group to an amine, and bromination .
- Results or Outcomes : The outcomes would be the synthesis of new compounds, which could have various applications in organic chemistry .
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Preparation of Chlorobenzonitrile
- Summary of Application : Chlorotoluene, a compound similar to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene, is used in the preparation of chlorobenzonitrile .
- Methods of Application : The compound would be used in a chemical reaction to produce chlorobenzonitrile .
- Results or Outcomes : The outcomes would be the synthesis of chlorobenzonitrile, which has various applications in organic chemistry .
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Nomenclature Studies in Organic Chemistry
- Summary of Application : This compound is used in studies related to the nomenclature of substituted benzene derivatives according to IUPAC rules .
- Methods of Application : The compound is used as an example to illustrate the rules of nomenclature. The numbering of the compound is determined based on the lowest locant rule and the priority of functional groups .
- Results or Outcomes : These studies help in understanding the rules of nomenclature in organic chemistry, which is crucial for the correct naming and identification of compounds .
-
Multistep Synthesis in Organic Chemistry
- Summary of Application : This compound can be used in multistep synthesis processes in organic chemistry .
- Methods of Application : The compound can be used in various reactions, such as nitration, conversion from the nitro group to an amine, and bromination .
- Results or Outcomes : The outcomes would be the synthesis of new compounds, which could have various applications in organic chemistry .
-
Preparation of Chlorobenzonitrile
- Summary of Application : Chlorotoluene, a compound similar to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene, is used in the preparation of chlorobenzonitrile .
- Methods of Application : The compound would be used in a chemical reaction to produce chlorobenzonitrile .
- Results or Outcomes : The outcomes would be the synthesis of chlorobenzonitrile, which has various applications in organic chemistry .
Safety And Hazards
The safety data sheet for a similar compound, “1-Bromo-2-nitrobenzene”, indicates that it may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
1-bromo-2-chloro-4-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBMAXWOTGLSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674299 | |
Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |
CAS RN |
1126367-34-7 | |
Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.